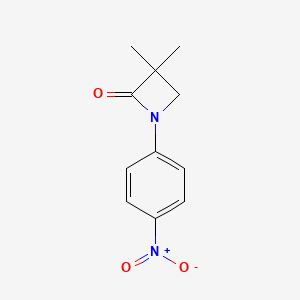

3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one

Description

Properties

IUPAC Name |

3,3-dimethyl-1-(4-nitrophenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-11(2)7-12(10(11)14)8-3-5-9(6-4-8)13(15)16/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECXZFGDKLVXED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one typically involves the reaction of 4-nitrobenzaldehyde with 3,3-dimethylazetidin-2-one under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The azetidinone ring can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives where the nitro group is converted to an amino group.

Substitution: Various substituted azetidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Properties

Numerous studies have demonstrated the antibacterial efficacy of azetidinones, including 3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one. Research indicates that this compound exhibits significant activity against various bacterial strains. For instance:

- Study Findings : A study by Killarimath et al. highlighted the synthesis of novel azetidinones and their evaluation against a panel of nine bacterial strains. The compounds showed varying degrees of antibacterial activity, with some derivatives outperforming standard antibiotics like ciprofloxacin .

- Mechanism : The antibacterial action is believed to involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal properties. Research has indicated that certain azetidinone derivatives possess activity against common fungal pathogens such as Aspergillus niger and Candida albicans:

- Evaluation Methods : Antifungal activity was assessed using methods such as the paper disc diffusion technique, which measures the zone of inhibition around treated areas .

Antitumor Activity

The potential antitumor effects of this compound have also been explored. The structural characteristics of azetidinones contribute to their ability to disrupt cancer cell proliferation:

- Case Studies : Research has demonstrated that azetidinone derivatives with electron-withdrawing groups at specific positions exhibit enhanced anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of azetidinones:

| Substituent Type | Position | Biological Effect |

|---|---|---|

| Electron-Withdrawing | Para | Increased anticancer activity |

| Alkyl Groups | Various | Enhanced antibacterial properties |

| Nitro Group | Para | Improved reactivity and target interaction |

This table summarizes how different substituents influence the biological properties of this compound.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of Azetidine Ring : Utilizing appropriate precursors and reagents.

- Nitration : Introducing the nitro group at the para position on the phenyl ring.

- Purification : Employing techniques like recrystallization or chromatography to obtain pure compounds.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the azetidinone ring can interact with enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects :

- Electron-Withdrawing Groups : The 4-nitrophenyl group (present in all analogs) enhances electrophilicity, favoring interactions with biological targets (e.g., tubulin) .

- Steric Bulk : 3,3-Dimethyl groups in the target compound may reduce metabolic degradation compared to smaller substituents like Cl or OCH₃ .

- Synthetic Efficiency : Silphos-mediated reactions achieve higher yields (85–91%) compared to eco-friendly methods (49–78%), though the latter prioritize sustainability .

Physicochemical and Crystallographic Properties

- Crystal Packing: Compounds like 3-(2,4-dichlorophenoxy)-1-(4-methoxybenzyl)-4-(4-nitrophenyl)azetidin-2-one form monoclinic crystals (space group P21/n) with intermolecular C–H···O interactions stabilizing the lattice .

Thermal Stability :

- High melting points (e.g., 260–262°C for oxadiazole derivatives) correlate with rigid aromatic substituents and strong intermolecular forces .

Biological Activity

3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an azetidinone ring and a nitrophenyl substituent. Its molecular formula is , and it exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions. These properties contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound has promising antimicrobial and anticancer properties:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit microbial growth. The nitrophenyl group enhances its reactivity towards microbial targets, potentially leading to effective antimicrobial agents.

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7. The mechanism involves interaction with tubulin, disrupting microtubule dynamics essential for cell division.

The proposed mechanism of action involves:

- Electron Transfer Reactions : The nitrophenyl group participates in electron transfer processes.

- Enzyme Interaction : The azetidinone ring may interact with specific enzymes or receptors, influencing various biological pathways related to cell growth and apoptosis.

Antimicrobial Studies

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For example:

- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showcasing its potential as a broad-spectrum antimicrobial agent.

Anticancer Studies

In a series of cytotoxicity assays conducted on MCF-7 breast cancer cells:

- The compound showed an IC50 value in the low micromolar range (approximately 10–30 µM), indicating potent antiproliferative effects.

- Flow cytometry analysis revealed that treatment with the compound led to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, comparisons were made with structurally similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 3,3-Dimethyl-1-phenylazetidin-2-one | Lacks nitro group | Reduced antimicrobial activity |

| 3,3-Dimethyl-1-(4-methoxyphenyl)azetidin-2-one | Contains methoxy group | Altered reactivity and potential activity |

Case Studies

- Anticancer Efficacy : A study evaluated the effect of the compound on MCF-7 cells. Results indicated significant cytotoxicity with minimal toxicity observed in normal cells.

- Antimicrobial Screening : Another study assessed the antimicrobial potential against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition, suggesting its utility in developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,3-Dimethyl-1-(4-nitrophenyl)azetidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a [2+2] cycloaddition reaction between a ketene intermediate and an imine derived from 4-nitroaniline. Key steps include activating the carbonyl group (e.g., using POCl₃ for ketene generation) and controlling reaction temperature (0–5°C) to minimize side reactions. Characterization involves FT-IR (C=O stretch at ~1692 cm⁻¹) and ¹H/¹³C-NMR (e.g., δ ~137 ppm for aromatic carbons adjacent to nitro groups) . Yield optimization requires careful stoichiometric ratios (e.g., 1:1.2 for ketene:imine) and inert atmospheres to prevent hydrolysis .

Q. How can the purity and structural integrity of synthesized this compound be validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) is used to assess purity (>95%). Structural confirmation requires single-crystal X-ray diffraction (SC-XRD) to resolve bond angles (e.g., C–N–C angles ~117.87°) and torsional parameters. Crystallization in ethanol/water mixtures (7:3 v/v) yields suitable crystals. Discrepancies in NMR shifts (e.g., δ ~53.6 ppm for methyl groups) may indicate stereochemical impurities, necessitating recrystallization .

Q. What preliminary biological assays are recommended to evaluate the compound’s bioactivity?

- Methodological Answer : Antimicrobial activity is screened via broth microdilution (MIC determination against S. aureus and E. coli), with IC₅₀ values calculated using nonlinear regression. Antioxidant potential is tested via DPPH radical scavenging assays (λ = 517 nm). Dose-response curves (0.1–100 µM) and positive controls (e.g., ascorbic acid) are essential for validation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond lengths and angles for this compound?

- Methodological Answer : Discrepancies in bond parameters (e.g., C–O vs. C–N distances) arise from experimental resolution limits or disorder. Refinement using SHELXL (version 2018/3) with high-resolution data (≤0.8 Å) and anisotropic displacement parameters (Uᵢₙ values < 0.05 Ų) improves accuracy. Twinning or pseudo-symmetry requires integration of PLATON’s TWIN/BASF tools. For example, R-factor convergence below 0.05 ensures reliable metrics .

Q. What strategies mitigate competing pathways during functionalization of the azetidin-2-one core?

- Methodological Answer : Electrophilic substitution at the 4-nitrophenyl group competes with β-lactam ring opening. Protecting the nitro group (e.g., via Boc anhydride) and using mild Lewis acids (e.g., ZnCl₂) directs reactivity to the desired position. Reaction monitoring via TLC (hexane/ethyl acetate 3:1) identifies intermediates. DFT calculations (B3LYP/6-31G*) predict regioselectivity by comparing activation energies (~5–10 kcal/mol differences) .

Q. How do steric and electronic effects of the 3,3-dimethyl group influence biological activity?

- Methodological Answer : Comparative SAR studies with non-methylated analogs reveal that the 3,3-dimethyl group enhances metabolic stability (e.g., reduced CYP3A4-mediated oxidation) but may hinder target binding. Docking simulations (AutoDock Vina) with bacterial penicillin-binding proteins (PBPs) show steric clashes when the dimethyl group exceeds 2.5 Å van der Waals radii. Bioisosteric replacement (e.g., cyclopropyl) balances steric bulk and activity .

Q. What analytical techniques are critical for detecting photodegradation products of this compound?

- Methodological Answer : UV-light exposure (254 nm, 24 hrs) generates nitro-reduction byproducts (e.g., amine derivatives). LC-MS/MS (Q-TOF, ESI+) with MRM transitions (e.g., m/z 289 → 153) identifies degradation pathways. Quantum yield calculations (ϕ ~0.02) using actinometry (potassium ferrioxalate) quantify photostability. Accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH correlate degradation kinetics with Arrhenius models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.